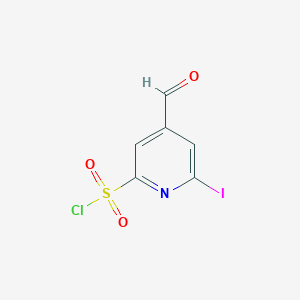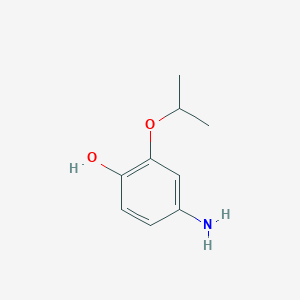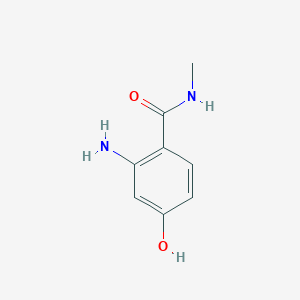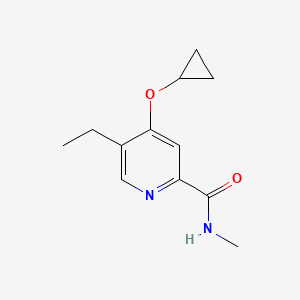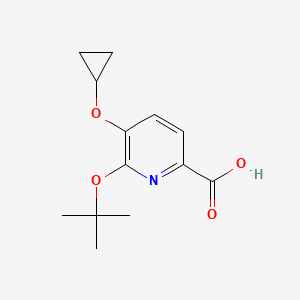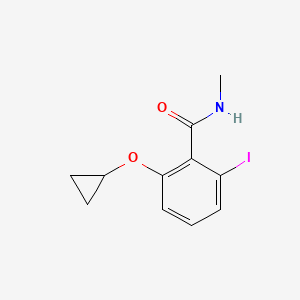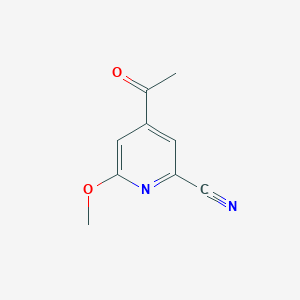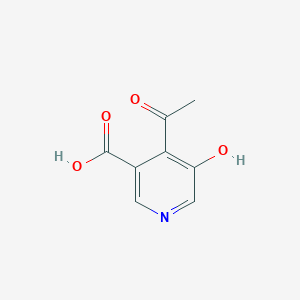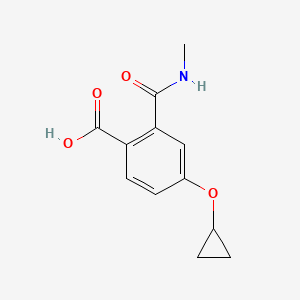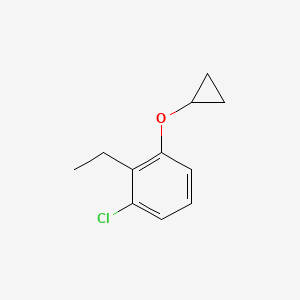
1-Chloro-3-cyclopropoxy-2-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and an ethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-cyclopropoxy-2-ethylbenzene typically involves multiple steps, starting from benzene. The process includes:
Friedel-Crafts Alkylation: Introduction of the ethyl group to the benzene ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: Introduction of the chlorine atom to the benzene ring, which can be achieved using chlorine gas in the presence of a catalyst like ferric chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-cyclopropoxy-2-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-cyclopropoxy-2-ethylphenol.
Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropyl derivatives
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: 3-Cyclopropoxy-2-ethylphenol.
Oxidation: 3-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: Cyclopropyl derivatives of the benzene ring.
Applications De Recherche Scientifique
1-Chloro-3-cyclopropoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-Chloro-3-cyclopropoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The cyclopropoxy group may play a crucial role in stabilizing the compound’s interaction with its target, while the chlorine atom can enhance its reactivity .
Comparaison Avec Des Composés Similaires
1-Chloro-2-ethylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
1-Chloro-3-ethylbenzene: Similar structure but without the cyclopropoxy group, leading to different reactivity and applications.
1-Chloro-4-ethylbenzene: Positional isomer with different chemical properties and reactivity .
Uniqueness: 1-Chloro-3-cyclopropoxy-2-ethylbenzene is unique due to the presence of the cyclopropoxy group, which introduces significant steric hindrance and alters the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propriétés
Formule moléculaire |
C11H13ClO |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
1-chloro-3-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
Clé InChI |
FAKJGZPPXIPZBC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1Cl)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


